

Precision Quantitation of Cephalexin-d5 Hydrate: LC-MS/MS Protocol & Application Note

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Compound of Interest

Compound Name: Cephalexin-d5 Hydrate

Cat. No.: B1150718

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Introduction & Scientific Rationale

Cephalexin is a first-generation cephalosporin antibiotic featuring a zwitterionic structure (containing both a basic amine and an acidic carboxyl group). This polarity poses challenges for reverse-phase retention and electrospray ionization (ESI) consistency.

Cephalexin-d5 Hydrate is the gold-standard stable isotope-labeled internal standard (SIL-IS) for this assay. Its use compensates for:

- Matrix Effects: Co-eluting phospholipids in plasma/urine that suppress ionization.
- Recovery Variance: Losses during protein precipitation or SPE.
- Hydrate Stoichiometry: A critical, often overlooked variable. The "Hydrate" designation implies the presence of water molecules in the crystal lattice. Failure to correct for the water content and the specific salt form during weighing will result in systematic accuracy errors.

Chemical & Physical Properties[1][2]

Parameter	Analyte: Cephalexin	Internal Standard: Cephalexin-d5
CAS Number	15686-71-2 (Anhydrous)	1426173-39-2 (Generic d5)
Molecular Formula		
Monoisotopic Mass	347.09 Da	~352.13 Da (Free Base)
Precursor Ion [M+H] ⁺	348.1	353.1
Polarity	Zwitterionic (pKa ~2.5, ~7.3)	Zwitterionic
Solubility	Water (High), Methanol (Low)	Water (High), Methanol (Low)



Critical Weighing Protocol: When preparing the IS stock solution, you must calculate the free base concentration.

Note: Check the Certificate of Analysis (CoA) for the specific water content of your lot.

Mass Spectrometry Parameters (LC-MS/MS)

The following parameters are optimized for a Triple Quadrupole MS (e.g., Sciex 6500+ or Shimadzu 8060) operating in Positive Electrospray Ionization (ESI+) mode.

Source Parameters[3][4][5][6]

- Ion Source: ESI Positive
- Spray Voltage (IS): 4500 – 5500 V
- Source Temperature (TEM): 450°C – 550°C (High temp required for desolvation of polar mobile phases)
- Curtain Gas (CUR): 30 psi

- Collision Gas (CAD): Medium

MRM Transitions (Multiple Reaction Monitoring)

Note: Transition selection depends on where the deuterium label is located. Most commercial Cephalexin-d5 is labeled on the phenyl ring.

Compound	Precursor (Q1)	Product (Q3)	Role	DP (V)	CE (eV)	Mechanism
Cephalexin	348.1	158.1	Quantifier	60	20	Phenylglycine fragment
348.1	174.1	Qualifier	60	15	Beta-lactam cleavage	
Cephalexin-d5	353.1	163.1	Quantifier	60	20	Phenyl-d5-glycine
(Alt. Label)	353.1	158.1	Alternate	60	20	If label is lost or on cephem

“

Expert Insight: The primary fragment at m/z 158 corresponds to the phenylglycine moiety formed by the cleavage of the amide bond connecting the side chain to the beta-lactam ring.

- If your IS is Phenyl-d5, the fragment shifts to 163.1.
- If your IS is labeled on the Cephem ring, the fragment remains 158.1.
- Action: Perform a product ion scan on your specific IS lot to confirm the Q3 mass.

Chromatographic Conditions

Due to Cephalexin's polarity, standard C18 columns often yield poor retention (eluting in the void volume). Two approaches are validated:

Protocol A: HILIC (Recommended for Sensitivity)

- Column: Waters Acquity BEH Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 μ m).
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Gradient:
 - 0.0 min: 90% B (High organic start)
 - 3.0 min: 50% B
 - 3.1 min: 90% B
- Flow Rate: 0.4 mL/min.
- Rationale: HILIC retains polar zwitterions, separating them from early-eluting salts and matrix suppressors.

Protocol B: Ion-Pairing C18 (Robustness)

- Column: C18 Polar Embedded (e.g., Waters Atlantis T3).
- Mobile Phase A: 0.1% Formic Acid in Water.[\[1\]](#)[\[2\]](#)
- Mobile Phase B: Methanol.[\[1\]](#)[\[4\]](#)
- Gradient: Start at 5% B. Rapid ramp to 90% B.
- Note: Requires rigorous equilibration between runs.

Sample Preparation Workflow

We recommend Protein Precipitation (PPT) for high-throughput plasma analysis.

Validated Workflow (Graphviz Diagram)



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Figure 1: Optimized Protein Precipitation Workflow for Cephalexin Quantification.

Step-by-Step Protocol:

- Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
- IS Spike: Add 10 µL of Cephalexin-d5 Working Solution (e.g., 500 ng/mL in water). Vortex briefly.
- Precipitation: Add 200 µL of ice-cold Methanol containing 0.1% Formic Acid.
 - Why Acid? Acidifies the sample to stabilize Cephalexin and improve precipitation efficiency.
- Agitation: Vortex vigorously for 30 seconds.
- Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
- Dilution: Transfer 100 µL of supernatant to a fresh vial and add 100 µL of HPLC-grade water.
 - Crucial Step: Injecting pure methanol onto a HILIC or C18 column can cause peak distortion ("solvent effect"). Diluting with water matches the initial mobile phase conditions.

Method Validation Criteria (FDA/EMA)

To ensure the method is "self-validating," adhere to these acceptance criteria:

- Linearity:

over the range of 10 ng/mL to 10,000 ng/mL.

- Accuracy: Mean concentration within $\pm 15\%$ of nominal ($\pm 20\%$ at LLOQ).
- Precision: CV < 15% (< 20% at LLOQ).
- IS Response: The peak area of Cephalexin-d5 should not vary by more than $\pm 20\%$ across the run. A drift indicates matrix accumulation on the column or source contamination.

Troubleshooting & Best Practices

- Carryover: Cephalexin is sticky. Use a needle wash of Acetonitrile:Water:Formic Acid (50:50:1).
- Stability: Beta-lactams are unstable at physiological pH.
 - Keep samples at 4°C in the autosampler.
 - Process plasma samples on ice.
 - Acidified extracts (pH < 4) are stable for 24 hours.
- Hydrate Confusion: If your calibration curve slope is consistently off by ~5%, check if you corrected for the water mass in the **Cephalexin-d5 Hydrate** powder.

References

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